

Physical properties like melting and boiling point of 2,6-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

Cat. No.: B106112

[Get Quote](#)

A Technical Guide to the Physical Properties of 2,6-Dimethoxybenzonitrile

This guide provides an in-depth overview of the key physical properties of **2,6-Dimethoxybenzonitrile**, specifically its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a visualization of a common synthesis pathway for the compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical Properties of 2,6-Dimethoxybenzonitrile

2,6-Dimethoxybenzonitrile is a colorless solid at room temperature.^[1] Its fundamental physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Property	Value
Melting Point	119-123 °C ^[1]
Boiling Point	310 °C ^[1]

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the melting and boiling points of organic compounds like **2,6-Dimethoxybenzonitrile**.

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a critical indicator of purity, as pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]

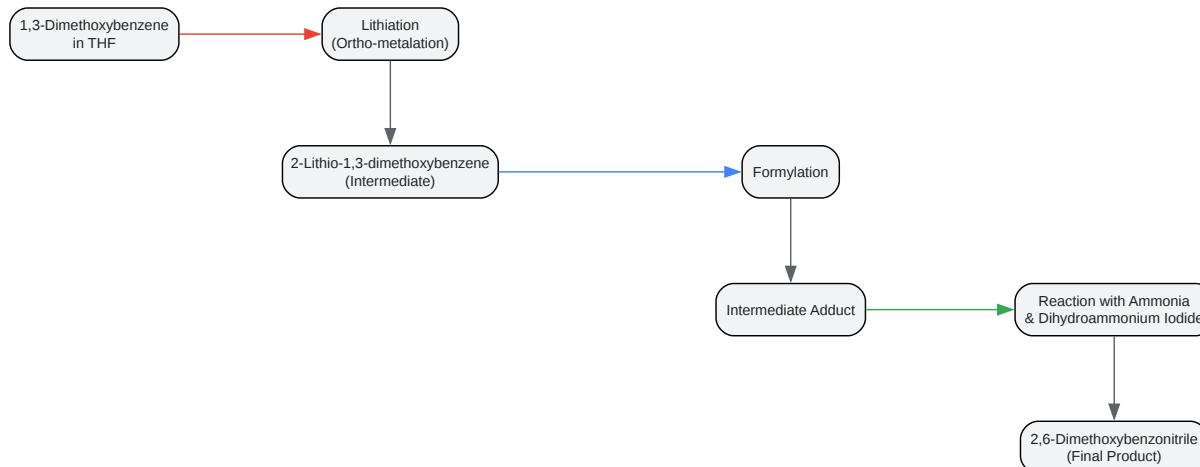
Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** A small amount of dry, finely powdered **2,6-Dimethoxybenzonitrile** is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[2][3]
- **Apparatus Setup:** The capillary tube is placed into the heating block of the melting point apparatus.[3]
- **Heating and Observation:**
 - A rapid heating rate is initially used to determine an approximate melting point.[2]
 - The apparatus is then allowed to cool. For an accurate measurement, a new sample is heated slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[3]
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Method 2: Thiele Tube Method

- **Sample Preparation:** The sample is prepared in a capillary tube as described above.
- **Apparatus Setup:** The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is inserted into a Thiele tube containing mineral oil, making sure the oil level is above the upper arm of the tube to ensure proper heat circulation.[4]

- Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner.[4][5] The convection currents in the oil provide uniform heating.[5]
- Data Recording: The temperatures at which melting begins and is complete are observed and recorded from the thermometer.


The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5][6] It is another key physical property for identification and purity assessment.

Method: Small-Scale Capillary Method

- Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube or fusion tube.[5][7]
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[4] The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a liquid bath (e.g., mineral oil in a Thiele tube or a beaker).[5][8]
- Observation and Data Recording:
 - As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[4]
 - Heating is continued until a rapid and continuous stream of bubbles is observed.[5]
 - The heat source is then removed, and the apparatus is allowed to cool.
 - The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5]

Synthesis Workflow Visualization

2,6-Dimethoxybenzonitrile is an important intermediate in organic synthesis.[9] The following diagram illustrates a common laboratory-scale synthesis route starting from 1,3-dimethoxybenzene.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **2,6-Dimethoxybenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-DIMETHOXYBENZONITRILE | 16932-49-3 [chemicalbook.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical properties like melting and boiling point of 2,6-Dimethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106112#physical-properties-like-melting-and-boiling-point-of-2-6-dimethoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com